

An In-depth Technical Guide to 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oleoyl-3-arachidoyl-rac-glycerol

Cat. No.: B3026139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that, while not extensively studied individually, belongs to a class of lipids crucial for understanding fundamental cellular processes. As a synthetic diacylglycerol, it serves as a valuable tool for investigating lipid signaling pathways, particularly those involving protein kinase C (PKC) and diacylglycerol kinases (DGK). This technical guide provides a comprehensive overview of **1-Oleoyl-3-arachidoyl-rac-glycerol**, including its physicochemical properties, probable synthetic and analytical methodologies, and its potential applications in research and drug development. The information presented herein is a synthesis of data available for this specific molecule and established protocols for the broader class of mixed-acid diacylglycerols.

Discovery and History: A Contextual Overview

The specific discovery of **1-Oleoyl-3-arachidoyl-rac-glycerol** is not documented in seminal historical literature, suggesting it is a more recent, likely commercially synthesized, tool compound rather than a historically significant natural product. Its existence and utility are rooted in the broader history of lipid biochemistry and the elucidation of diacylglycerol's role as a second messenger.

The journey began with the discovery of phospholipids and their hydrolysis products. In the mid-20th century, the pioneering work of Lowell Hokin and Mabel Hokin on the

"phosphoinositide effect" laid the groundwork for understanding how extracellular signals could lead to changes in intracellular lipids. This culminated in the 1980s with the groundbreaking discovery by Yasutomi Nishizuka and Michael Berridge that diacylglycerol, released from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), is a potent activator of Protein Kinase C (PKC)[1].

This discovery ignited immense interest in the synthesis of specific diacylglycerol isomers to probe the structure-activity relationships of PKC activation and other DAG-mediated signaling events. The development of synthetic routes, both chemical and enzymatic, allowed researchers to create a vast array of DAGs with defined fatty acid compositions at the sn-1 and sn-3 positions. **1-Oleoyl-3-arachidoyl-rac-glycerol**, with its combination of a monounsaturated fatty acid (oleic acid) and a saturated long-chain fatty acid (arachidic acid), represents one such tool designed for specific biophysical or enzymatic studies. Its racemic nature indicates a non-stereospecific synthesis, making it suitable for initial screening and general studies of DAG-protein interactions where stereospecificity is not the primary focus.

Physicochemical Properties

The quantitative data for **1-Oleoyl-3-arachidoyl-rac-glycerol** are summarized in the table below. These properties are essential for its handling, formulation, and use in experimental settings.

Property	Value	Reference
Chemical Formula	C41H78O5	[2]
Molecular Weight	651.1 g/mol	[2]
Physical Form	Solid	[2]
CAS Number	1427086-85-8	[2]
Synonyms	DG(18:1/0:0/20:0), 1-Olein-3-Arachidin	[2] [3]
Purity	≥98% (commercially available)	[2]
Storage Temperature	-20°C	[2]
Solubility	DMF: 20 mg/mL, DMSO: 7 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.25 mg/mL	[2]

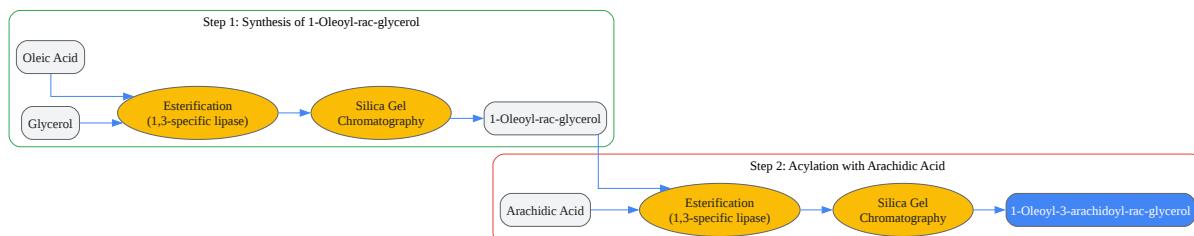
Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of mixed-acid 1,3-diacylglycerols and can be adapted for **1-Oleoyl-3-arachidoyl-rac-glycerol**.

Synthesis

3.1.1. Enzymatic Synthesis (A Plausible Route)

Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions, which minimize acyl migration. A plausible two-step enzymatic approach for synthesizing **1-Oleoyl-3-arachidoyl-rac-glycerol** is outlined below.


Step 1: Synthesis of 1-Oleoyl-rac-glycerol

- Reaction Setup: In a temperature-controlled reactor, combine glycerol and oleic acid in a 1:1 molar ratio.
- Enzyme Addition: Add a 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total substrates[\[4\]](#).

- Reaction Conditions: Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion. Maintain the temperature at 50-60°C with constant stirring[4].
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of monoacylglycerol.
- Purification: Once the desired conversion is achieved, inactivate the enzyme by filtration. The resulting 1-oleoyl-rac-glycerol can be purified using column chromatography on silica gel.

Step 2: Acylation with Arachidic Acid

- Reaction Setup: Dissolve the purified 1-oleoyl-rac-glycerol in a suitable organic solvent (e.g., hexane).
- Acyl Donor: Add arachidic acid or an activated form (e.g., arachidoyl chloride or vinyl arachidate) in a slight molar excess.
- Enzyme Addition: Add a 1,3-specific lipase.
- Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with stirring.
- Purification: After the reaction is complete, as determined by TLC or HPLC, the final product, **1-Oleoyl-3-arachidoyl-rac-glycerol**, is purified by silica gel column chromatography.

[Click to download full resolution via product page](#)

Plausible enzymatic synthesis workflow for **1-Oleoyl-3-arachidoyl-rac-glycerol**.

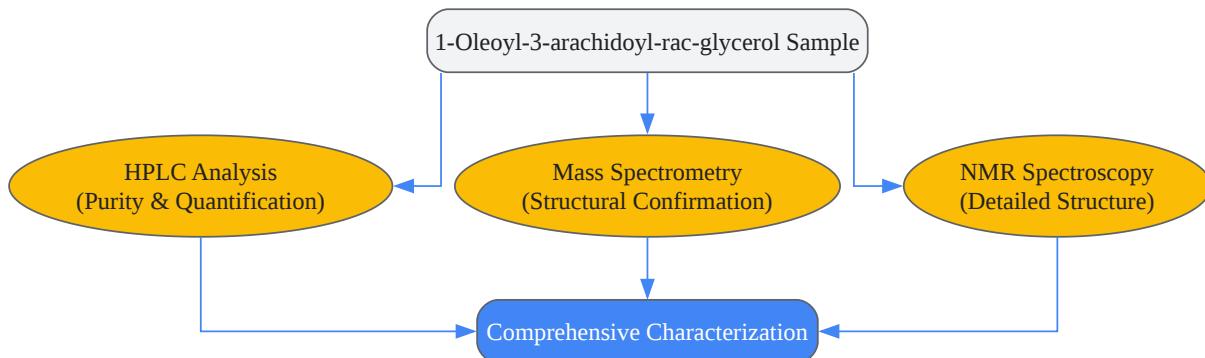
Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of diacylglycerols.

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common. For better separation of isomers, pure acetonitrile can be effective[5].
- Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for lipids without a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection[6].
- Sample Preparation: Dissolve the sample in a suitable organic solvent, such as chloroform or the mobile phase, and filter before injection.

3.2.2. Mass Spectrometry (MS)


MS is a powerful tool for the structural elucidation and quantification of diacylglycerols.

- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. ESI often produces adduct ions (e.g., $[M+Na]^+$ or $[M+NH_4]^+$)[7].
- Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragment ions corresponding to the neutral loss of the fatty acyl chains. For **1-Oleoyl-3-arachidoyl-rac-glycerol**, expected losses would correspond to oleic acid and arachidic acid.
- Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the oleoyl chain, and the aliphatic protons of both fatty acid chains. The chemical shifts of the glycerol protons can help distinguish between 1,2- and 1,3-isomers[8][9].
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbonyl carbons and the carbons of the fatty acid chains, which can be used for structural confirmation[8][9][10].
- Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl_3).

[Click to download full resolution via product page](#)

General analytical workflow for the characterization of synthetic diacylglycerols.

Biological Activity and Signaling Pathways

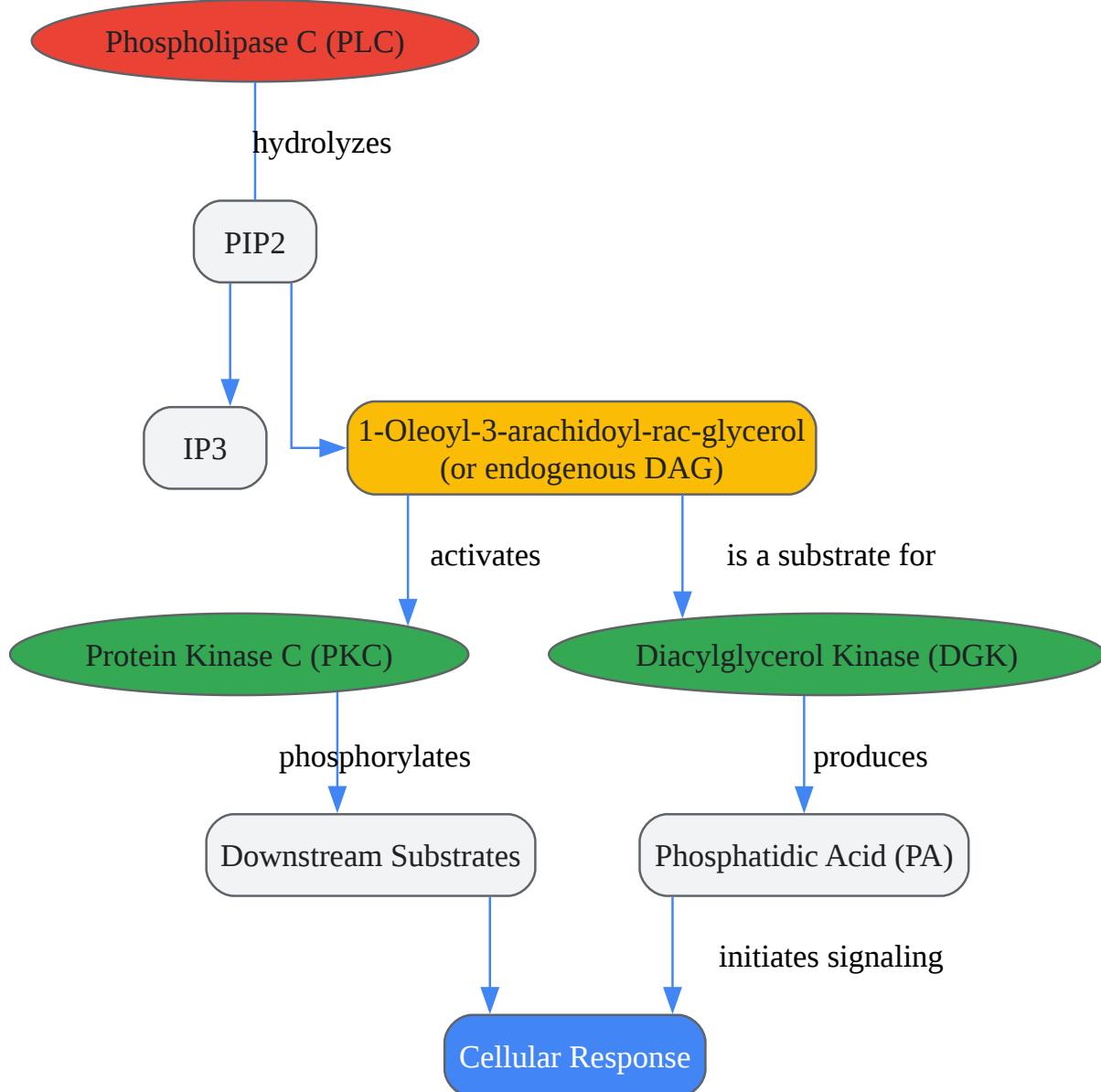
Diacylglycerols are key signaling molecules that primarily function through the activation of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG is a critical step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

1-Oleoyl-3-arachidoyl-rac-glycerol, as a diacylglycerol, is expected to activate conventional and novel PKC isoforms. The activation process involves the recruitment of PKC from the cytosol to the cell membrane, where it can phosphorylate its downstream targets. The specific fatty acid composition of the DAG can influence the potency and isoform selectivity of PKC activation[11].

Experimental Protocol: In Vitro PKC Activity Assay

- Reagents: Purified PKC isoform, phosphatidylserine (PS), ATP ($\gamma^{32}\text{P}$ -ATP for radioactive detection or unlabeled for fluorescence-based assays), a specific peptide substrate for the PKC isoform, and the test compound (**1-Oleoyl-3-arachidoyl-rac-glycerol**).


- **Lipid Vesicle Preparation:** Prepare small unilamellar vesicles containing PS and the test DAG by sonication or extrusion.
- **Reaction:** In a reaction buffer, combine the lipid vesicles, PKC enzyme, and peptide substrate. Initiate the reaction by adding ATP.
- **Detection:**
 - **Radioactive:** Stop the reaction and spot the mixture onto a phosphocellulose paper. Wash away unreacted ATP and measure the incorporated ^{32}P into the peptide substrate using a scintillation counter.
 - **Fluorescence-based:** Use a fluorescently labeled peptide substrate and detect the change in fluorescence upon phosphorylation.

Diacylglycerol Kinase (DGK) Activity

Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA signaling. Synthetic DAGs are crucial substrates for studying the activity and specificity of different DGK isoforms.

Experimental Protocol: In Vitro DGK Activity Assay

- **Reagents:** Purified DGK isoform, ATP, and the test compound (**1-Oleoyl-3-arachidoyl-rac-glycerol**).
- **Reaction:** Incubate the DGK enzyme with the DAG substrate in a suitable buffer containing ATP.
- **Detection:** The production of ADP (a byproduct of the kinase reaction) can be measured using a coupled enzyme assay that leads to a colorimetric or fluorescent readout. Alternatively, the formation of PA can be quantified using lipid extraction followed by chromatography or mass spectrometry. Commercial kits are available for this purpose[\[12\]](#) [\[13\]](#).

[Click to download full resolution via product page](#)

Simplified diacylglycerol signaling pathway.

Applications in Drug Development

Synthetic diacylglycerols like **1-Oleoyl-3-arachidoyl-rac-glycerol** are valuable tools in drug development for several reasons:

- Target Validation: They can be used to activate specific signaling pathways in cell-based assays to validate PKC or other DAG-binding proteins as drug targets.
- High-Throughput Screening: In assays for inhibitors or activators of PKC or DGK, synthetic DAGs serve as essential reagents.
- Structure-Activity Relationship (SAR) Studies: By comparing the activity of a series of synthetic DAGs with varying fatty acid compositions, researchers can understand the structural requirements for protein activation or inhibition.
- Lipid-Based Drug Delivery: While not a direct therapeutic itself, the physicochemical properties of such lipids can inform the design of lipid-based drug delivery systems like liposomes and lipid nanoparticles.

Conclusion

1-Oleoyl-3-arachidoyl-rac-glycerol is a representative of a large family of synthetic diacylglycerols that have become indispensable tools in modern biological research. While its specific discovery and history are not individually prominent, its utility arises from the foundational discoveries in lipid signaling. The protocols and information provided in this guide, synthesized from general knowledge of diacylglycerol chemistry and biology, offer a framework for researchers and drug development professionals to effectively utilize this and similar molecules in their investigations of cellular signaling and for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. researchgate.net [researchgate.net]
- 10. ¹³C-NMR studies of mono-, di-and tri-acylglycerols leading to qualitative and semiquantitative information about mixtures of these glycerol esters | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Oleoyl-3-arachidoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026139#1-oleoyl-3-arachidoyl-rac-glycerol-discovery-and-history\]](https://www.benchchem.com/product/b3026139#1-oleoyl-3-arachidoyl-rac-glycerol-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com